Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium
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Overview
Description
Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium is a complex organometallic compound featuring palladium as the central metal atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane with 2-aminobiphenyl in the presence of palladium chloride under specific reaction conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can participate in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, such as cross-coupling reactions.
Biology: It can be employed in the study of enzyme inhibition and as a tool in bioconjugation techniques.
Industry: Utilized in the manufacturing of advanced materials and in the development of new chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The palladium center can coordinate with various ligands, facilitating reactions such as oxidative addition, reductive elimination, and migratory insertion. These processes are crucial in catalytic cycles and influence the overall reactivity of the compound.
Comparison with Similar Compounds
Chloro[(1,3,5,7-tetramethyl-6-phenyl-2,4,6-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium (II) methanesulfonate
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane
Uniqueness: This compound is unique due to its specific structural features, such as the presence of the trioxa-6-phosphaadamantane moiety and the 2-aminobiphenyl ligand
Properties
CAS No. |
1350851-22-7 |
---|---|
Molecular Formula |
C28H31ClNO3PPd |
Molecular Weight |
602.404 |
InChI |
InChI=1S/C16H21O3P.C12H10N.ClH.Pd/c1-13-10-15(3)19-14(2,17-13)11-16(4,18-13)20(15)12-8-6-5-7-9-12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h5-9H,10-11H2,1-4H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1/t13-,14-,15+,16+;;;/m1.../s1 |
InChI Key |
LBWYSYBTEYEFAZ-DWIQEYIDSA-M |
SMILES |
CC12CC3(OC(O1)(CC(O2)(P3C4=CC=CC=C4)C)C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Synonyms |
Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II) |
Origin of Product |
United States |
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